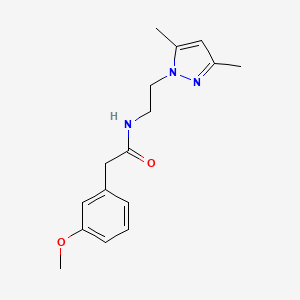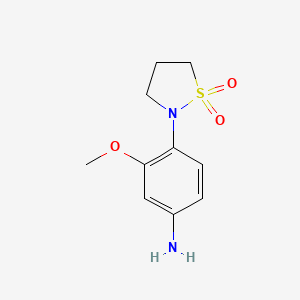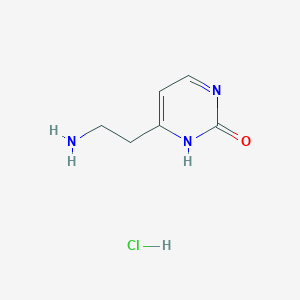![molecular formula C16H15F3N4O2 B2684675 N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide CAS No. 2034263-60-8](/img/structure/B2684675.png)
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C16H15F3N4O2 and its molecular weight is 352.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
Research into imidazo[1,5-a]pyrazines and related compounds involves exploring their synthesis through metalation strategies, which allow for functionalization and the creation of a wide range of derivatives. Such synthetic methodologies enable the development of novel compounds with potential applications in various fields, including pharmaceuticals and materials science. The ability to selectively form monoamides and create diverse heterocyclic compounds from these precursors demonstrates their versatility in organic synthesis (J. Board et al., 2009).
Antimicrobial Activity
Compounds derived from imidazo[1,2-a]pyridines have been evaluated for their antimicrobial properties. Novel derivatives synthesized from these frameworks have shown significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This highlights the potential of these compounds in addressing the challenge of bacterial resistance and the need for new antimicrobial agents (Kai Lv et al., 2017).
Antiviral Activity
The creation of benzamide-based 5-aminopyrazoles and their derivatives has led to compounds with notable anti-influenza A virus activity. These findings are critical, especially for compounds effective against the H5N1 subtype, underscoring the potential of such chemical frameworks in developing new antiviral agents (A. Hebishy et al., 2020).
Anticancer Potential
The exploration of heterocyclic compounds, including those with the imidazo[1,2-a]pyridine core, extends to anticancer activity. These studies aim to uncover new therapeutic agents by examining their efficacy against various cancer cell lines, providing insights into their potential utility in cancer treatment (Pushpalatha Budumuru et al., 2018).
Catalysts and Green Chemistry
The development and application of catalysts derived from imidazolium compounds, including their use in synthesizing heterocyclic compounds, represent a significant area of interest. These catalysts facilitate reactions under environmentally benign conditions, contributing to the field of green chemistry and sustainable processes (S. V. Moghaddam et al., 2016).
properties
IUPAC Name |
N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]-2-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c1-11-10-14-22(8-9-23(14)21-11)7-6-20-15(24)12-4-2-3-5-13(12)25-16(17,18)19/h2-5,8-10H,6-7H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIIRVKYTKRYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)C3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2684592.png)

![4-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2684595.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]furan-3-carboxamide](/img/structure/B2684599.png)

![2-[1-[2-(3,5-dimethoxyanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(3,4-dimethoxyphenethyl)acetamide](/img/no-structure.png)
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine;dihydrochloride](/img/structure/B2684602.png)
![2-(4-fluorophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2684603.png)
![Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2684607.png)
![8-fluoro-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2684610.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2684611.png)

![N-(2,6-dimethylphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2684615.png)